Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a phenyl ring substituted with a fluorine atom at position 3 and a methoxy group at position 4. The compound’s structure includes a hydroxyl group at the β-position of the propanoate backbone and an ethyl ester moiety, which confers both reactivity and versatility in synthetic applications. Its fluorinated aromatic system and ester functionality make it a candidate for pharmaceutical intermediates or chiral building blocks, though specific applications require further study.
Properties
Molecular Formula |
C12H15FO4 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3 |
InChI Key |
AAGZXNBDDHIUDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of a β-hydroxy ester via nucleophilic addition reactions such as the Reformatsky reaction or related catalytic enantioselective processes. The key step is the coupling of an aldehyde or ketone bearing the 3-fluoro-4-methoxyphenyl group with an ethyl haloacetate derivative under controlled conditions to generate the hydroxy ester moiety.
Catalytic Enantioselective Reformatsky Reaction
One of the most effective methods reported for synthesizing β-hydroxy esters like this compound is the catalytic enantioselective Reformatsky reaction. This method uses ethyl iodoacetate and aldehydes or ketones in the presence of a zinc catalyst and chiral ligands such as prolinol derivatives to achieve high enantioselectivity and yield.
-
- Catalyst: Dimethylzinc (Me2Zn)
- Ligand: Readily available prolinol-based chiral ligands
- Substrates: 3-fluoro-4-methoxybenzaldehyde or ketone derivatives and ethyl iodoacetate
- Temperature: Typically room temperature or slightly below
- Solvent: Commonly tetrahydrofuran (THF) or similar ethers
-
- High enantioselectivity in the formation of the β-hydroxy ester
- Moderate to high yields (often above 70%)
- Mild reaction conditions suitable for sensitive functional groups
This approach is supported by literature on highly catalytic enantioselective Reformatsky reactions, which have been demonstrated to work efficiently with fluorinated aromatic aldehydes.
Stepwise Synthetic Route via Aldehyde Intermediate
A detailed synthetic route to related fluorinated hydroxy esters involves:
Preparation of Fluorinated Aromatic Aldehyde:
- Starting from 3-fluoro-4-methoxybenzene derivatives, selective lithiation and formylation with DMF (dimethylformamide) under low temperature (-70 °C) conditions yield the corresponding 3-fluoro-4-methoxybenzaldehyde.
- Workup involves quenching with acetic acid and extraction with ethyl acetate, followed by purification via column chromatography.
Nucleophilic Addition of Ethyl Haloacetate:
- The aldehyde is reacted with ethyl bromoacetate or ethyl iodoacetate in the presence of activated zinc or zinc-mediated catalytic systems.
- The reaction typically proceeds in THF at elevated temperatures (e.g., 60-70 °C) for several hours.
- The product is isolated by extraction and purified by column chromatography to afford the this compound.
Optional Functional Group Transformations:
- Further modifications such as fluorination or substitution can be introduced on the aromatic ring or the propanoate side chain if required.
This stepwise approach is exemplified in the synthesis of structurally related compounds, where careful control of reaction temperature, stoichiometry, and workup conditions ensures high purity and yield.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Enantioselectivity | Notes |
|---|---|---|---|---|---|
| Catalytic Enantioselective Reformatsky | Ethyl iodoacetate, Me2Zn, Prolinol ligand | Room temp, THF | 70-85 | High (>90% ee) | Mild conditions, high stereocontrol |
| Stepwise Aldehyde Formation + Reformatsky | 3-fluoro-4-methoxybenzene, LDA, DMF, Zn | -70 °C to 70 °C, THF | 65-75 | Moderate | Multi-step, requires low temp handling |
| Zinc-mediated Nucleophilic Addition | Ethyl bromoacetate, activated zinc | 60-70 °C, THF | 60-70 | Racemic | Simpler but less stereoselective |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxypropanoate moiety can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
*Calculated based on structure.
Key Observations :
- Fluorine vs.
- Methoxy vs. Nitro Groups: The 4-OCH₃ group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-NO₂ group in analogs (), which shifts NMR signals (e.g., 19F-NMR at −71.29 ppm for nitro derivatives) .
Functional Group Variations
Key Observations :
- Hydroxyl vs. Oxo : The hydroxyl group in the target compound enables hydrogen bonding and chiral resolution (e.g., Mosher’s ester derivatization, as in ), whereas oxo analogs () may prioritize redox reactivity .
- Ester Functionality : The ethyl ester in all compounds facilitates hydrolysis to carboxylic acids, a common step in prodrug activation.
Stereochemical and Spectroscopic Analysis
and highlight methods for determining absolute configuration in β-hydroxy esters. For example:
- Mosher’s Ester Analysis: Diastereomers of ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate show distinct ¹H-NMR shifts (3.43 ppm for methoxy protons) and ¹⁹F-NMR deshielding (−71.29 ppm) .
Biological Activity
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate is a synthetic organic compound that has garnered attention for its potential biological activity. This compound, characterized by its unique structural features, is being investigated for its interactions with various biological systems, which may have implications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 242.23 g/mol. The compound features a hydroxy group, an ethyl ester, and a substituted phenyl ring with both fluoro and methoxy groups. These substituents significantly influence its chemical reactivity and biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₃F O₄ |
| Molecular Weight | 242.23 g/mol |
| Functional Groups | Hydroxy, Ethyl Ester, Fluoro, Methoxy |
| Key Substituents | 3-Fluoro, 4-Methoxy |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the fluoro and methoxy groups enhances its binding affinity to various enzymes and receptors, potentially modulating biochemical pathways involved in disease processes.
Case Studies and Research Findings
- Antioxidant Activity : Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For example, studies on related phenolic compounds have shown their ability to scavenge free radicals and reduce oxidative stress markers in cellular models .
- Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. In vitro assays demonstrated inhibition of bacterial growth, indicating potential applications in treating infections .
- Wound Healing Potential : Similar compounds have been evaluated for their wound healing properties. For instance, ethyl gallate was shown to enhance fibroblast migration and promote wound contraction in animal models, suggesting that this compound may also facilitate tissue repair processes .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant | Significant free radical scavenging |
| Antimicrobial | Inhibition of bacterial growth |
| Wound Healing | Enhanced fibroblast migration; tissue repair |
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:
- In Vivo Studies : Evaluating the therapeutic potential in animal models to confirm efficacy and safety.
- Molecular Docking Studies : Investigating the binding interactions with specific enzymes or receptors to better understand the pharmacodynamics.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.
Q & A
(Basic) What are the optimal synthetic routes for Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves halogenated phenyl precursors and esterification or acylation steps. Key approaches include:
- Aldol condensation : Reacting 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate under basic conditions (e.g., NaOH or KOH) to form the β-hydroxy ester. Temperature control (0–5°C) minimizes side reactions like dehydration .
- Reductive methods : Catalytic hydrogenation of the corresponding α,β-unsaturated ester (e.g., using Pd/C or Raney Ni) under inert atmospheres (N₂ or Ar) to preserve the hydroxy group .
- Solvent optimization : Polar aprotic solvents (e.g., THF, DCM) enhance reaction homogeneity, while acidic workup (e.g., HCl) isolates the product. Purity is validated via HPLC (>95% purity) .
(Advanced) How do fluorine and methoxy substituents influence the compound’s electronic properties and binding affinity to biological targets?
Methodological Answer:
The 3-fluoro-4-methoxyphenyl moiety impacts reactivity through:
- Electron-withdrawing effect of fluorine : Increases electrophilicity at the para position, enhancing interactions with nucleophilic residues in enzymes (e.g., cytochrome P450) .
- Methoxy group’s resonance donation : Stabilizes the aromatic ring, modulating π-π stacking with hydrophobic pockets in protein targets (e.g., COX-2 in anti-inflammatory studies) .
- Synergistic effects : Combined substituents alter logP (lipophilicity), measured via shake-flask assays, to predict membrane permeability. Computational docking (e.g., AutoDock Vina) validates binding modes to targets like kinases .
(Basic) What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Hydroxy proton : Broad singlet at δ 2.5–3.5 ppm (DMSO-d₆), absent in D₂O exchange .
- Aromatic signals : Doublets for fluorine-coupled protons (³JHF ~8–12 Hz) at δ 6.8–7.2 ppm .
- FT-IR : O-H stretch at 3200–3500 cm⁻¹; ester C=O at 1720–1740 cm⁻¹ .
- GC-MS : Fragmentation patterns (m/z 224 [M⁺-H₂O], 181 [C₆H₄FOCH₃⁺]) confirm molecular weight (242.22 g/mol) .
(Advanced) How can researchers resolve contradictions in reported biological activities of halogenated phenylpropanoate derivatives?
Methodological Answer:
Discrepancies often arise from:
- Substituent positional isomerism : Compare 3-fluoro-4-methoxy vs. 4-fluoro-3-methoxy derivatives using in vitro enzyme assays (e.g., IC₅₀ for COX-2 inhibition) .
- Experimental models : Replicate studies in both cell-free (e.g., recombinant enzymes) and cell-based (e.g., RAW 264.7 macrophages) systems to differentiate direct vs. indirect effects .
- Metabolic stability : Use liver microsomes (human/rat) to assess first-pass metabolism; LC-MS quantifies intact compound vs. metabolites (e.g., de-esterified products) .
(Advanced) What computational strategies predict the metabolic fate of this compound?
Methodological Answer:
- In silico tools :
- ADMET Predictor™ : Estimates CYP450-mediated oxidation sites (e.g., para-fluoro group’s susceptibility to CYP2D6) .
- Molecular dynamics (MD) : Simulates hydrolysis of the ester group in plasma (pH 7.4), revealing half-life trends correlated with in vitro stability assays .
- Density Functional Theory (DFT) : Calculates activation energies for esterase-mediated cleavage, guiding prodrug design .
(Basic) What are the stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal stability : DSC/TGA shows decomposition >150°C; store at -20°C under argon to prevent oxidation .
- pH sensitivity : Hydrolyzes rapidly in alkaline conditions (t₁/₂ <1h at pH >9); use buffered solutions (pH 4–6) for biological assays .
- Light exposure : UV-Vis spectra indicate photodegradation at λ >300 nm; use amber vials for long-term storage .
(Advanced) How do structural analogs with varying halogenation patterns compare in SAR studies?
Methodological Answer:
Key structure-activity relationship (SAR) trends:
- Fluoro vs. chloro substituents : Fluorinated analogs show higher logP (2.1 vs. 2.8) and improved blood-brain barrier penetration in murine models .
- Methoxy position : 4-Methoxy (vs. 3-methoxy) increases solubility (LogS -2.3 vs. -3.1) but reduces COX-2 inhibition (IC₅₀ 12 μM vs. 8 μM) .
- Ester vs. carboxylic acid : Ethyl ester prodrugs exhibit 5-fold higher oral bioavailability in pharmacokinetic studies .
(Basic) What purification techniques are recommended for isolating high-purity this compound?
Methodological Answer:
- Column chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (3:1) eluent; monitor fractions via TLC (Rf ~0.4) .
- Recrystallization : Use ethanol/water (7:3) at 4°C; yields needle-like crystals (mp 78–80°C) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >99% purity for biological testing .
(Advanced) How can researchers optimize enantioselective synthesis of the (R)- and (S)-isomers?
Methodological Answer:
- Chiral catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation (ee >90%) .
- Kinetic resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica) selectively cleaves the undesired enantiomer .
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) resolve isomers; [α]D²⁵ = +15° (c 1, CHCl₃) for (R)-isomer .
(Advanced) What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?
Methodological Answer:
- COX-2 inhibition : ELISA-based assays (human recombinant COX-2) with IC₅₀ determination via nonlinear regression .
- NF-κB luciferase reporter assay : THP-1 cells transfected with pGL4.32[luc2P/NF-κB-RE/Hygro] quantify TNF-α-induced signaling .
- Cytokine profiling : Multiplex bead arrays (Luminex) measure IL-6, IL-1β, and TNF-α levels in LPS-stimulated macrophages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
